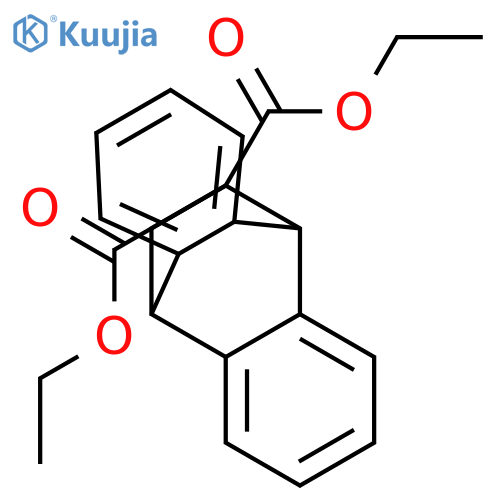Cas no 116279-89-1 (15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate)

116279-89-1 structure
商品名:15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate
15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 9,10-Ethanoanthracene-11,11-dicarboxylicacid, 9,10-dihydro-, 11,11-diethyl ester
- diethyl endo-dihydro-9,10-ethanoanthracenedicarboxylate
- Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
- 15,15-Diethyl tetracyclo[6.6.2.0,.0,]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarbox
- 15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate
- 15,15-diethyl tetracyclo[6.6.2.0]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarboxylate
- EN300-1663695
- AKOS024307427
- SCHEMBL13821190
- DIETHYL 9,10-DIHYDRO-9,10-ETHANO-ANTHRACENE-11,11-DICARBOXYLATE
- 15,15-diethyl tetracyclo[6.6.2.0?,?.0?,??]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarboxylate
- diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate
- 116279-89-1
- DTXSID20392934
- F1905-6990
- CS-0236002
- 15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarboxylate
- DTXCID30343795
-
- インチ: InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3
- InChIKey: YWOSXUDEAJOMAE-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1(CC2C3=CC=CC=C3C1C1=CC=CC=C12)C(OCC)=O)=O
計算された属性
- せいみつぶんしりょう: 350.15180918g/mol
- どういたいしつりょう: 350.15180918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 52.6Ų
15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1663695-0.05g |
15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
116279-89-1 | 75% | 0.05g |
$64.0 | 2023-07-10 | |
| Enamine | EN300-1663695-2.5g |
15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
116279-89-1 | 75% | 2.5g |
$503.0 | 2023-07-10 | |
| Enamine | EN300-1663695-500mg |
15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
116279-89-1 | 75.0% | 500mg |
$175.0 | 2023-09-21 | |
| 1PlusChem | 1P009OFF-50mg |
diethyl endo-dihydro-9,10-ethanoanthracenedicarboxylate |
116279-89-1 | 75% | 50mg |
$111.00 | 2023-12-26 | |
| Enamine | EN300-1663695-50mg |
15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
116279-89-1 | 75.0% | 50mg |
$42.0 | 2023-09-21 | |
| Enamine | EN300-1663695-100mg |
15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
116279-89-1 | 75.0% | 100mg |
$66.0 | 2023-09-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306672-100mg |
15,15-diethyl tetracyclo[6.6.2.0]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarboxylate |
116279-89-1 | 98% | 100mg |
¥1425.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306672-1g |
15,15-diethyl tetracyclo[6.6.2.0]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarboxylate |
116279-89-1 | 98% | 1g |
¥5990.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306672-5g |
15,15-diethyl tetracyclo[6.6.2.0]hexadeca-2(7),3,5,9(14),10,12-hexaene-15,15-dicarboxylate |
116279-89-1 | 98% | 5g |
¥17381.00 | 2024-08-09 | |
| Enamine | EN300-1663695-10.0g |
15,15-diethyl tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
116279-89-1 | 75% | 10.0g |
$1101.0 | 2023-07-10 |
15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
116279-89-1 (15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
